4-[(11-Phenylundecyl)amino]benzoic acid
Description
4-[(11-Phenylundecyl)amino]benzoic acid is a synthetic aromatic compound featuring a benzoic acid core substituted at the 4-position with an amino group linked to an 11-phenylundecyl chain. This structure combines the carboxylate functionality of benzoic acid with a long hydrophobic alkyl chain terminated by a phenyl group, making it a candidate for studies in surfactant chemistry, drug delivery, or membrane interactions.
Properties
CAS No. |
61439-52-9 |
|---|---|
Molecular Formula |
C24H33NO2 |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
4-(11-phenylundecylamino)benzoic acid |
InChI |
InChI=1S/C24H33NO2/c26-24(27)22-16-18-23(19-17-22)25-20-12-7-5-3-1-2-4-6-9-13-21-14-10-8-11-15-21/h8,10-11,14-19,25H,1-7,9,12-13,20H2,(H,26,27) |
InChI Key |
YROPKZIQRUBCBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCCCCNC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s key structural motifs—a benzoic acid backbone and aromatic/hydrophobic substituents—are shared with several analogs. Below is a detailed comparison based on substituent effects, spectral properties, and biological activity.
Structural and Physicochemical Properties
Key Observations:
- Hydrophobicity: The 11-phenylundecyl chain in the target compound likely enhances lipophilicity compared to shorter-chain analogs like SB1 or 4-aminobenzoic acid. This property may influence its aggregation behavior or membrane permeability .
- Spectral Features: SB1 exhibits dual UV absorbance peaks at 267 nm (π→π* transition) and 341 nm (n→π*), attributed to the conjugated benzylidene and dimethylamino groups . Similar behavior may occur in the target compound, though the extended alkyl chain could redshift absorption due to increased conjugation.
- Solubility: The bulky phenylundecyl chain is expected to reduce aqueous solubility, contrasting with the hydrophilic 4-aminobenzoic acid .
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